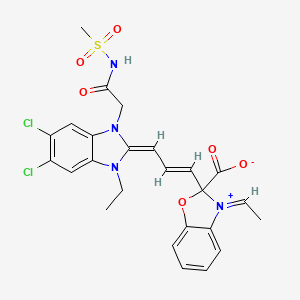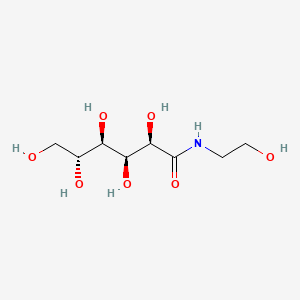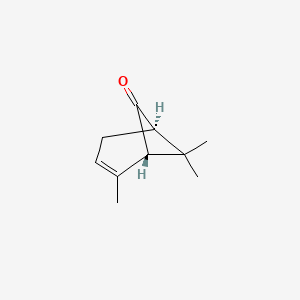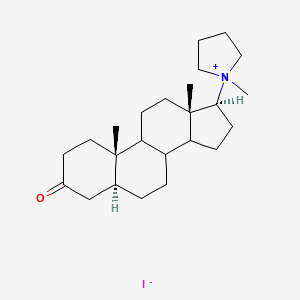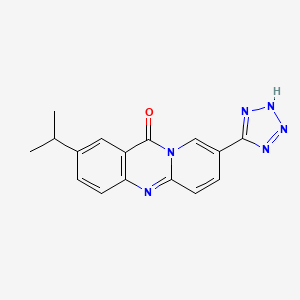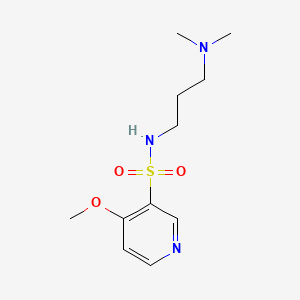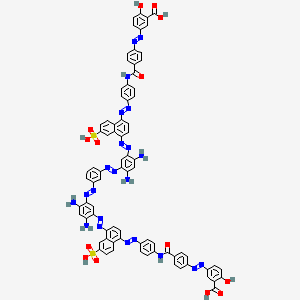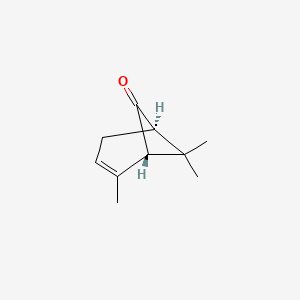
3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- is a complex organic compound belonging to the class of indole derivatives This compound is characterized by its tricyclic structure, which includes a pyridine ring fused to an indole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- typically involves multi-step organic reactions. One common method includes the use of trifluoroacetic acid in dichloromethane at 20°C, followed by the application of manganese oxide octahedral molecular sieve nanocomposite doped with sodium phosphowolframate in acetonitrile and toluene at 80°C for 8 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents.
Reduction: Reduction reactions are carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce fully reduced indole derivatives.
Wissenschaftliche Forschungsanwendungen
3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it has been shown to interact with cyclooxygenase enzymes, affecting the production of prostaglandins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido(3,4-b)indole: Similar structure but with a methyl group instead of a pyridinyl group.
Harmaline: Another indole derivative with similar biological activities.
Uniqueness
The uniqueness of 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
110187-45-6 |
|---|---|
Molekularformel |
C17H15N3O |
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
6-methoxy-1-pyridin-2-yl-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H15N3O/c1-21-11-5-6-14-13(10-11)12-7-9-19-17(16(12)20-14)15-4-2-3-8-18-15/h2-6,8,10,20H,7,9H2,1H3 |
InChI-Schlüssel |
HDPUTIAVUXCKDA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN=C3C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


